molecular formula C15H19N3O2S2 B2487293 2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide CAS No. 1795494-51-7

2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide

Cat. No. B2487293
CAS RN: 1795494-51-7
M. Wt: 337.46
InChI Key: GBEPNYZWSYYMDX-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanesulfonamide” is a complex organic molecule that contains several functional groups including a phenyl group, a thiazole ring, a pyrrolidine ring, and an ethanesulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The thiazole and pyrrolidine rings, in particular, would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the thiazole ring is known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .

Future Directions

The potential biological activities of this compound could make it a subject of future research, particularly in the field of medicinal chemistry. Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

2-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,11-7-13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-16-8-10-21-15/h1-5,8,10,14,17H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPNYZWSYYMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CCC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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